2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group, which is a benzene ring attached to the triazole ring.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” are currently unknown. This compound is structurally similar to other 1,2,4-triazole derivatives
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . The presence of the phenyl and ethoxyphenyl groups could potentially enhance these interactions, leading to changes in the activity of the target proteins.
Biochemical Pathways
Other 1,2,4-triazole derivatives have been reported to affect various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis .
Pharmacokinetics
The presence of the ethoxyphenyl group could potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may have potential anti-inflammatory, antiviral, or anticancer effects .
Preparation Methods
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the condensation of methyl benzoate and methyl salicylate with various substituents . The reaction conditions often include the use of elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure of the synthesized compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases . For example, the triazole ring can be functionalized by incorporating various halo substituents, which can enhance the biological activity of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other biologically active compounds . In biology and medicine, it has been studied for its antimicrobial, antifungal, and anticancer properties . The compound has shown promising results in in vitro antibacterial and antifungal screening against various bacterial and fungal strains .
Comparison with Similar Compounds
Similar compounds to 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include other 1,2,4-triazole derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol . These compounds share the triazole ring structure and exhibit similar biological activities. the presence of different substituents on the triazole ring can significantly influence their biological properties . For example, the incorporation of halo substituents can enhance antimicrobial activity .
Biological Activity
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a compound that belongs to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5OS, with a molecular weight of approximately 367.47 g/mol. The presence of the triazole ring and the sulfanyl group is pivotal in conferring biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study conducted by Gümrükçüoğlu et al. (2023) synthesized various derivatives of 4-amino-5-phenyl-1,2,4-triazole and evaluated their antimicrobial activities against several bacterial strains and fungi. The results indicated that many compounds displayed promising activity against Escherichia coli, Staphylococcus aureus, and yeast-like fungi, suggesting that the triazole moiety enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Compound A | E. coli | 14 | 5 µg/mL |
Compound B | S. aureus | 16 | 10 µg/mL |
Compound C | P. aeruginosa | 12 | 15 µg/mL |
Antifungal Activity
The antifungal properties of triazole compounds are well-documented due to their mechanism of action involving the inhibition of fungal cytochrome P450 enzymes critical for ergosterol synthesis. This mechanism disrupts fungal cell membrane integrity. The compound in focus has shown potential against various fungal pathogens, highlighting its utility in treating fungal infections.
Anticancer Activity
Emerging studies suggest that triazole derivatives may possess anticancer properties by interfering with cellular signaling pathways involved in tumor growth and metastasis. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms yet to be fully elucidated.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences evaluated the effectiveness of synthesized triazole derivatives against multi-drug resistant bacterial strains. The compound exhibited comparable activity to standard antibiotics like ceftriaxone, indicating its potential as an alternative therapeutic agent .
- Antifungal Screening : In a systematic review on antifungal agents, compounds similar to this compound were highlighted for their ability to inhibit Candida species effectively, suggesting a promising avenue for further research in antifungal drug development .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-15-10-8-14(9-11-15)20-16(24)12-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h3-11H,2,12,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZUZPCUPZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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